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Compound of Interest

Compound Name: Clesacostat

Cat. No.: B8194134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clesacostat (GS-0976), an Acetyl-CoA

Carboxylase (ACC) inhibitor, for the treatment of Nonalcoholic Steatohepatitis (NASH). While

clinical trial data on Clesacostat's efficacy specifically in patients non-responsive to other

NASH therapies is not yet available, this document summarizes its performance in the broader

NASH population from key clinical trials. We compare these findings with data from other

notable NASH therapies in development to offer a comprehensive overview for researchers

and drug development professionals.

Clesacostat: Mechanism of Action
Clesacostat is a potent and selective inhibitor of Acetyl-CoA Carboxylase (ACC), a key

enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, Clesacostat aims to

reduce the synthesis of new fatty acids in the liver, a central process in the pathogenesis of

NASH.
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Clesacostat's inhibition of the De Novo Lipogenesis pathway.

Efficacy of Clesacostat in Clinical Trials
The efficacy of Clesacostat has been evaluated in Phase 2 clinical trials, both as a

monotherapy and in combination with the Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor,

Ervogastat.

Clesacostat (GS-0976) Monotherapy in NASH
(NCT02856555)
This Phase 2, randomized, placebo-controlled trial assessed the efficacy and safety of two

doses of Clesacostat (5 mg and 20 mg) administered daily for 12 weeks in patients with NASH
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and liver fibrosis stages F1-F3.[1][2]

Quantitative Efficacy Data

Endpoint Placebo (n=26)
Clesacostat 5 mg
(n=51)

Clesacostat 20 mg
(n=49)

Median Relative

Change in Hepatic

Steatosis (MRI-PDFF)

- -

Statistically significant

decrease vs.

placebo[1]

Median Relative

Change in

Triglycerides (TG)

from Baseline

-4% +13% +11%[1]

Reduction in TIMP-1

(Fibrosis Marker)
-

No significant

difference

Statistically significant

decrease vs.

placebo[2]

Note: Specific percentages for the primary endpoint were not detailed in the initial press

release.

Clesacostat and Ervogastat Combination Therapy in
NASH (MIRNA Trial - NCT04321031)
The MIRNA trial was a Phase 2, randomized, double-blind study evaluating the efficacy and

safety of Ervogastat monotherapy and in combination with Clesacostat over 48 weeks in

patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[3][4]
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Endpoint Placebo
Ervogastat 150 mg
+ Clesacostat 5 mg

Ervogastat 300 mg
+ Clesacostat 10
mg

MASH Resolution

without Worsening of

Fibrosis

-
Significantly more

patients vs. placebo[4]

Significantly more

patients vs. placebo[4]

≥1-Stage Fibrosis

Improvement without

Worsening of MASH

-

Not significantly

different from

placebo[4]

Not significantly

different from

placebo[4]

Composite Endpoint

Met (MASH resolution

or fibrosis

improvement)

38% 66%[4] 63%[4]

Increase in

Triglycerides from

Baseline

- ~25% ~50%[4]

Experimental Protocols
Clesacostat Monotherapy Trial (NCT02856555) Workflow
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NCT02856555 Experimental Workflow

Patient Screening
(NASH with F1-F3 Fibrosis)

Randomization (1:2:2)
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(n=26)

Clesacostat 5mg
(n=51)

Clesacostat 20mg
(n=49)

12 Weeks Daily Dosing

Primary & Secondary Endpoint Assessment
(Hepatic Steatosis, Fibrosis Markers)

Click to download full resolution via product page

Workflow for the Clesacostat monotherapy Phase 2 trial.

Methodology: This was a randomized, double-blind, placebo-controlled Phase 2 trial that

enrolled 126 patients with NASH and liver fibrosis stages F1 through F3.[1] Participants were

randomized to receive Clesacostat 5 mg, Clesacostat 20 mg, or a placebo once daily for 12
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weeks.[1] The primary endpoints were safety and tolerability, with secondary endpoints

including changes in hepatic steatosis and markers of fibrosis.[5]

Clesacostat Combination Therapy Trial (MIRNA -
NCT04321031) Workflow

MIRNA Trial (NCT04321031) Experimental Workflow

Patient Screening
(Biopsy-confirmed NASH with F2-F3 Fibrosis)

Randomization

Placebo Ervogastat Monotherapy
(Multiple Doses) Ervogastat 150mg + Clesacostat 5mg Ervogastat 300mg + Clesacostat 10mg

48 Weeks Dosing

Primary Endpoint Assessment
(MASH Resolution or Fibrosis Improvement)

Click to download full resolution via product page
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Workflow for the MIRNA Phase 2 combination therapy trial.

Methodology: This Phase 2, randomized, double-blind, double-dummy study enrolled adults

with biopsy-confirmed NASH and fibrosis stages F2-F3.[6] Participants were randomized to

receive various doses of Ervogastat as monotherapy, a combination of Ervogastat and

Clesacostat, or a placebo for 48 weeks.[6] The primary endpoint was the proportion of

participants achieving either NASH resolution without worsening of fibrosis or at least a one-

stage improvement in fibrosis without worsening of NASH.[6]

Comparative Efficacy with Other NASH Therapies
The following tables summarize the efficacy of other prominent NASH therapies from their

respective clinical trials. This provides a broader context for evaluating Clesacostat's potential.

Resmetirom (MAESTRO-NASH Trial)
Resmetirom is a thyroid hormone receptor-β selective agonist.

Endpoint (at 52
weeks)

Placebo Resmetirom 80 mg
Resmetirom 100
mg

NASH Resolution with

No Worsening of

Fibrosis

9.7% 25.9%[7] 29.9%[7]

Fibrosis Improvement

by ≥1 Stage with No

Worsening of NAFLD

Activity Score

14.2% 24.2%[7] 25.9%[7]

Obeticholic Acid (REGENERATE Trial)
Obeticholic acid is a farnesoid X receptor (FXR) agonist.
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Endpoint (at 18
months)

Placebo
Obeticholic Acid 10
mg

Obeticholic Acid 25
mg

Fibrosis Improvement

by ≥1 Stage with No

Worsening of NASH

9.6% - 22.4%[8]

NASH Resolution with

No Worsening of

Fibrosis

3.5% - 6.5%[9]

Lanifibranor (NATIVE Trial)
Lanifibranor is a pan-PPAR (peroxisome proliferator-activated receptor) agonist.

Endpoint (at 24
weeks)

Placebo
Lanifibranor 800
mg

Lanifibranor 1200
mg

NASH Resolution with

No Worsening of

Fibrosis

- -
Statistically significant

vs. placebo[10]

Fibrosis Improvement

with No Worsening of

NASH

- -
Statistically significant

vs. placebo[10]

Note: Specific percentages for Lanifibranor were presented using different statistical methods;

for consistency, the qualitative outcome is noted.

Semaglutide (Phase 2 Trial)
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.
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Endpoint (at
72 weeks)

Placebo
Semaglutide
0.1 mg

Semaglutide
0.2 mg

Semaglutide
0.4 mg

NASH

Resolution with

No Worsening of

Fibrosis

17% 40%[11] 36%[11] 59%[11]

Fibrosis

Improvement by

≥1 Stage with No

Worsening of

NASH

33% - -

43% (not

statistically

significant vs.

placebo)[11]

Summary and Future Directions
Clesacostat, particularly in combination with Ervogastat, has demonstrated promising efficacy

in achieving MASH resolution in patients with F2-F3 fibrosis. While the combination did not

show a significant improvement in fibrosis within the 48-week trial period, the marked effect on

MASH resolution is a positive indicator. A notable side effect of ACC inhibition is an increase in

serum triglycerides, which was observed in both the monotherapy and combination trials for

Clesacostat.

Direct comparisons with other NASH therapies are challenging due to differences in trial

design, patient populations, and primary endpoints. However, the data presented provides a

valuable overview of the current landscape of NASH drug development.

As there is currently no data on Clesacostat in patients who have not responded to other

NASH therapies, future studies in this specific population would be highly valuable to determine

its place in the evolving treatment paradigm for this complex disease. Researchers and

clinicians will be keenly awaiting the results of longer-term studies to assess the impact of

Clesacostat on fibrosis and other clinical outcomes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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